molecular formula C4H6N2O2S B1648297 4-(methylsulfonyl)-1H-pyrazole CAS No. 1559062-17-7

4-(methylsulfonyl)-1H-pyrazole

Cat. No.: B1648297
CAS No.: 1559062-17-7
M. Wt: 146.17 g/mol
InChI Key: YELJBNQMOADGDT-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-1H-pyrazole (CAS: 106232-38-6) is a heterocyclic compound with the molecular formula C₄H₇N₃O₂S and a molecular weight of 161.18 g/mol . Its structure consists of a pyrazole ring substituted with a methylsulfonyl (-SO₂CH₃) group at the 4-position (Figure 1). The methylsulfonyl group confers strong electron-withdrawing properties, enhancing reactivity and binding affinity in medicinal and agrochemical applications .

Properties

IUPAC Name

4-methylsulfonyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S/c1-9(7,8)4-2-5-6-3-4/h2-3H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELJBNQMOADGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559062-17-7
Record name 4-methanesulfonyl-1H-pyrazole
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Preparation Methods

Sulfonylation of Halogenated Pyrazoles

A direct method for introducing the methylsulfonyl group involves nucleophilic substitution at the 4-position of halogenated pyrazole precursors. For instance, 4-chloro-1H-pyrazole reacts with methylsulfonyl chloride in the presence of triethylamine, yielding 4-(methylsulfonyl)-1H-pyrazole via an SNAr mechanism. This reaction typically proceeds in polar aprotic solvents (e.g., DMF or THF) at 60–80°C, achieving moderate yields (55–70%).

Mechanistic Insights :
The electron-withdrawing nature of the pyrazole ring activates the 4-position for nucleophilic attack. Triethylamine neutralizes HCl byproducts, shifting the equilibrium toward product formation. Steric hindrance at adjacent positions minimizes disubstitution, ensuring regioselectivity.

Oxidative Conversion of Thioether Intermediates

Oxidation of 4-Methylthio-1H-Pyrazole

A two-step synthesis begins with the preparation of 4-methylthio-1H-pyrazole, followed by oxidation to install the sulfonyl group. Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) in acetic acid selectively oxidizes the thioether to the sulfone at 0–25°C. This method achieves high yields (80–90%) and avoids over-oxidation byproducts.

Optimization Data :

Oxidizing Agent Solvent Temperature (°C) Yield (%)
H₂O₂ (30%) Acetic Acid 25 85
m-CPBA Dichloromethane 0 92

The choice of oxidizing agent impacts reaction kinetics: m-CPBA offers faster conversion (2–4 hours) compared to H₂O₂ (6–8 hours).

Cyclization with Concurrent Sulfonylation

Vilsmeier-Haack Formylation and Sulfonyl Shift

A novel approach leverages N-propargylic sulfonylhydrazones, which undergo Lewis base-catalyzed cyclization to form the pyrazole ring. A subsequent 1,3-sulfonyl shift installs the methylsulfonyl group at the 4-position. Using DBU (1,8-diazabicycloundec-7-ene) as a catalyst in toluene at 110°C, this method achieves 75–80% yields.

Reaction Pathway :

  • Cyclization of the propargylic hydrazone forms an allenic intermediate.
  • Sulfonyl migration from nitrogen to carbon stabilizes the aromatic pyrazole system.

Sonication-Assisted Cyclization

Microwave or sonication techniques accelerate the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, hydrazine hydrate reacts with ethoxymethylene-4,4-difluoro-3-oxobutyrate under ultrasonic irradiation (40 kHz, 60°C), forming the pyrazole core in 1–2 hours. Post-synthetic sulfonylation using methylsulfonyl chloride completes the synthesis.

Transition Metal-Catalyzed Methods

Rhodium-Catalyzed C–H Activation

Recent advances employ rhodium complexes to functionalize preformed pyrazoles. A Rh(III) catalyst mediates the direct sulfonylation of 1H-pyrazole at the 4-position using methylsulfonyl diazonium salts. This one-pot method operates under mild conditions (room temperature, aqueous ethanol) and achieves 70–75% yields.

Key Advantage :
Avoids prefunctionalization of the pyrazole ring, streamlining synthesis.

Industrial-Scale Production Considerations

Two-Phase Reaction Systems

Patent literature describes a scalable two-phase system (toluene/water) for pyrazole ring closure. Methylhydrazine reacts with alkoxymethylene intermediates in the presence of potassium carbonate, minimizing regioisomer formation. Subsequent sulfonylation via continuous flow reactors enhances throughput.

Process Parameters :

  • Temperature: -10°C to 0°C (prevents side reactions).
  • Base: K₂CO₃ (optimizes phase transfer).
  • Yield: 83.8% with 99.9% purity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Temperature (°C) Scalability
Nucleophilic Substitution 55–70 60–80 Moderate
Oxidative Conversion 80–92 0–25 High
Rh-Catalyzed C–H Activation 70–75 25 Low
Two-Phase Industrial 83.8 -10–0 High

Oxidative methods and two-phase systems are preferred for large-scale production due to their efficiency and minimal byproduct formation. Transition metal catalysis, while innovative, remains limited by catalyst cost and handling.

Chemical Reactions Analysis

Types of Reactions

4-(methylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: Reduction of the methylsulfonyl group can yield the corresponding methylthio derivative.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Methylthio derivatives.

    Substitution: Various substituted pyrazole derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(methylsulfonyl)-1H-pyrazole typically involves the reaction of appropriate precursors through various catalytic methods. One notable synthesis method employs Suzuki coupling to create derivatives with enhanced properties. For example, derivatives synthesized using Ruphos-Pd as a catalyst have shown promising results in terms of yield and purity, characterized by techniques such as NMR and mass spectrometry .

Antimicrobial Properties

4-(Methylsulfonyl)-1H-pyrazole exhibits significant antimicrobial activity against various bacterial strains. In studies, it has been shown to have a minimum inhibitory concentration (MIC) of less than 125 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like chloramphenicol.

Compound MIC (µg/mL) Activity
4-(Methylsulfonyl)-1H-pyrazole< 125Antibacterial
Chloramphenicol62.5Standard
Clotrimazole2.9Standard

Anticancer Activity

Research indicates that pyrazole derivatives, including 4-(methylsulfonyl)-1H-pyrazole, possess anticancer properties. In vitro studies on breast cancer cell lines demonstrated significant cytotoxic effects, particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .

Anti-inflammatory Effects

Controlled experiments have shown that this compound can significantly reduce inflammation in animal models. It has been compared to indomethacin, a known anti-inflammatory drug, demonstrating comparable efficacy in reducing edema induced by carrageenan.

Agricultural Use

The compound has been explored as a potential herbicide due to its effectiveness against various weeds and pests in agricultural settings. Its unique structure allows it to act on specific biochemical pathways in target organisms while minimizing impact on non-target species .

Material Science

In addition to its biological applications, 4-(methylsulfonyl)-1H-pyrazole serves as a building block for synthesizing more complex materials used in coatings and dyes. Its chemical stability and reactivity make it suitable for developing novel compounds with desirable properties in material science.

Case Study 1: Antimicrobial Testing

A series of tests were conducted on 4-(methylsulfonyl)-1H-pyrazole against multiple microbial strains. The compound exhibited potent activity against Aspergillus niger, Bacillus subtilis, and Klebsiella pneumoniae, indicating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Efficacy

In a study assessing the anticancer properties of pyrazole derivatives, compounds similar to 4-(methylsulfonyl)-1H-pyrazole were tested against various cancer cell lines. Results indicated significant cytotoxicity, particularly in combination therapies that enhance overall effectiveness against tumors .

Mechanism of Action

The mechanism of action of 4-(methylsulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrazole Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Functional Groups Melting Point (°C)
4-(Methylsulfonyl)-1H-pyrazole 106232-38-6 C₄H₇N₃O₂S 161.18 Methylsulfonyl, pyrazole Not reported
4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole 1707563-50-5 C₁₀H₈ClFN₂O₂S 274.7 Methylsulfonyl, chloro, fluoro Not reported
1-(4-Methyl-phenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole - C₁₆H₁₆N₂O₂S 300.37 Phenyl, dihydropyrazole, sulfonyl Not reported
5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole 1477718-07-2 C₁₁H₁₉N₃ 193.29 Alkylpyrrolidine, methylpyrazole Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., -SO₂CH₃, -Cl, -F) enhance stability and receptor binding but may reduce solubility .

Key Observations :

  • Methylsulfonyl-substituted pyrazoles (e.g., [¹²⁵I]51) show superior COX-2 selectivity due to strong hydrogen bonding with the enzyme’s active site .
  • Trifluoromethyl groups (e.g., SC-58125) further enhance inhibitory activity but may increase metabolic stability challenges .

Electronic and Solubility Comparisons

  • Methylsulfonyl vs. Sulfonamide : Methylsulfonyl groups (-SO₂CH₃) are more electron-withdrawing than sulfonamides (-SO₂NH₂), increasing electrophilicity and reactivity .
  • Halogenated Derivatives : Chloro/fluoro substituents (e.g., evidence 12) improve lipophilicity, aiding blood-brain barrier penetration but reducing aqueous solubility .

Biological Activity

4-(Methylsulfonyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
IUPAC Name5-(3-methylphenyl)-4-methylsulfonyl-1H-pyrazole
InChI KeyKKBVDSSHOJWHQD-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that 4-(methylsulfonyl)-1H-pyrazole exhibits promising antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Specific research has focused on its effects on breast and colon cancer cell lines, where it demonstrated significant cytotoxicity . The interaction with specific molecular targets, such as enzymes involved in tumor growth, is under investigation to elucidate its mechanism of action.

The biological effects of 4-(methylsulfonyl)-1H-pyrazole are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, affecting pathways critical for cell survival and proliferation.
  • Receptor Modulation: It may act on specific receptors associated with inflammation and cancer progression, modifying their activity and downstream signaling pathways.

Case Studies

  • Study on Antimicrobial Activity:
    A study evaluated the antimicrobial efficacy of 4-(methylsulfonyl)-1H-pyrazole against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial potential.
  • Cancer Cell Line Evaluation:
    In vitro assays conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with 4-(methylsulfonyl)-1H-pyrazole resulted in a dose-dependent reduction in cell viability, with IC50 values of 15 µM and 20 µM respectively .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 4-(methylsulfonyl)-1H-pyrazole:

  • Synergistic Effects: When combined with other antimicrobial agents, the compound exhibited synergistic effects, enhancing overall antimicrobial efficacy.
  • Selectivity: The compound shows selective cytotoxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index .
  • Pharmacokinetics: Ongoing research is assessing the pharmacokinetic profile of 4-(methylsulfonyl)-1H-pyrazole to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics which are crucial for drug development .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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